[3-(Oxane-2-amido)phenyl]boronic acid
Description
[3-(Oxane-2-amido)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the meta position with an oxane-2-amido group. This structural motif combines the boronic acid moiety’s reactivity with the oxane (tetrahydropyran) ring’s conformational rigidity and the amide group’s hydrogen-bonding capability.
Properties
Molecular Formula |
C12H16BNO4 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[3-(oxane-2-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) |
InChI Key |
YCULQLCSFCCNTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.
Scientific Research Applications
[3-(Oxane-2-amido)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
The table below compares [3-(Oxane-2-amido)phenyl]boronic acid with structurally related compounds, focusing on substituent effects, electronic properties, and key applications:
Key Observations:
- Substituent Position : Meta-substituted derivatives (e.g., 3-nitrophenyl boronic acid, target compound) often exhibit steric and electronic compatibility with enzyme active sites, as seen in β-lactamase inhibition .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, carboxy) enhance electrophilicity of the boron atom, improving binding to nucleophilic residues in enzymes. Conversely, electron-donating groups (e.g., methoxyethyl, oxane-amido) may stabilize boronate ester formation in aqueous media .
- Solubility : Bulky substituents like oxane-amido may improve water solubility compared to hydrophobic aryl groups (e.g., biphenyl diboronic acid), though precipitation risks remain for highly substituted derivatives (e.g., pyren-1-yl boronic acid) .
Enzyme Inhibition
- β-Lactamases : Triazole-substituted boronic acids (e.g., 1-amidomethyltriazolylboronic acid) show Ki values comparable to phenylboronic acids but superior MICs against pathogens, likely due to enhanced membrane permeability . In contrast, nitro- and carboxy-substituted derivatives exhibit stronger AmpC β-lactamase inhibition, attributed to their electron-withdrawing effects .
- HDAC Inhibition: Methoxyethyl phenoxy-substituted boronic acids demonstrate potent HDAC inhibition (IC₅₀ ~1 µM), outperforming trichostatin A.
Anticancer Activity
- Tubulin Polymerization : Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis. The oxane-amido group’s rigidity could mimic stilbene geometry for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
